molecular formula C12H13NO2S2 B6142415 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 929974-19-6

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid

Cat. No. B6142415
M. Wt: 267.4 g/mol
InChI Key: SBLGZRMHHFBDKI-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid” is an organic chemical substance . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves heating a mixture of 3-Acetyl-2,5-dimethylthiophen with morpholine, toluene-4-sulfonic acid, and sulfur at 130℃ for 6 hours . The second stage involves adding N-benzyl-N,N,N-triethylammonium chloride and sodium hydroxide to the reaction mixture and heating it at 100℃ for 8 hours .


Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.23 . It is a powder at room temperature . The melting point is between 67-69 degrees Celsius . It is insoluble in water .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLGZRMHHFBDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid

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